molecular formula C28H27N3O2S B2442541 [5-(4-Ethylphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-85-9

[5-(4-Ethylphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2442541
CAS No.: 892415-85-9
M. Wt: 469.6
InChI Key: GQEAWIIINZPEIH-UHFFFAOYSA-N
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Description

The compound {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol is a complex organic molecule with a unique structure that combines multiple aromatic rings and functional groups

Properties

IUPAC Name

[5-(4-ethylphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-4-19-9-11-20(12-10-19)26-30-27-24(13-23-22(15-32)14-29-18(3)25(23)33-27)28(31-26)34-16-21-8-6-5-7-17(21)2/h5-12,14,32H,4,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEAWIIINZPEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine structure, followed by the introduction of the 4-ethylphenyl and 2-methylbenzylthio groups. The final step involves the addition of the methanol group to the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • {2-(4-methylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol
  • {2-(4-ethylphenyl)-9-methyl-4-[(2-chlorobenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol

Uniqueness

The uniqueness of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Biological Activity

The compound [5-(4-Ethylphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS Number: 892416-09-0) is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O2SC_{28}H_{27}N_{3}O_{2}S with a molecular weight of 469.6 g/mol. The structure includes multiple aromatic rings and functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H27N3O2S
Molecular Weight469.6 g/mol
CAS Number892416-09-0

Antifungal Properties

Recent studies have shown that compounds structurally related to 4-Ethylphenol exhibit significant antifungal activity against various phytopathogenic fungi. For instance, 4-Ethylphenol has been reported to inhibit the growth of Phytophthora sojae and Phytophthora nicotianae, affecting sporangia formation and zoospore germination by damaging the pathogen's cell membrane .

In laboratory settings, treatments with 4-Ethylphenol demonstrated:

  • Inhibition of Mycelial Growth : Concentrations as low as 0.2 mmol significantly reduced mycelial growth.
  • Disruption of Sporangium Formation : Complete inhibition was observed at higher concentrations (1 mmol) for both P. sojae and P. nicotianae.

These results suggest that the compound may serve as an eco-friendly biological control agent for managing plant diseases caused by these pathogens.

The antifungal mechanism appears to involve:

  • Cell Membrane Disruption : The compound causes electrolyte leakage from fungal cells, indicating damage to the plasma membrane.
  • Morphological Changes : Treated fungal hyphae exhibited malformations and increased branching at the tips, which could impair nutrient absorption and overall growth.

Study on Antifungal Efficacy

A study published in September 2021 explored the antifungal efficacy of 4-Ethylphenol against several soil-borne fungi. The findings highlighted:

  • Effective Concentration Range : The compound was effective in controlling root rot in soybeans and black shank in tobacco at safe concentration levels.
  • Positive Impact on Plant Growth : Low concentrations not only inhibited pathogen growth but also promoted plant health .

Comparative Analysis with Other Compounds

In comparative studies involving other antifungal agents, 4-Ethylphenol demonstrated superior efficacy against specific pathogens while maintaining lower toxicity to non-target organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [compound], and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally complex tricyclic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous tricyclic systems are synthesized via acid/base-catalyzed condensation of thiophene or benzyl derivatives with phenolic components under controlled temperatures (60–80°C) . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Key parameters to optimize include solvent polarity, catalyst loading, and reaction time. A fractional factorial design (FFD) can systematically identify critical variables with minimal experiments .

Q. How should researchers characterize the structural and electronic properties of [compound]?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths (mean C–C bond deviation: ~0.005 Å) .
  • Spectroscopy : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to assign protons and carbons, focusing on the methanol group (δ ~3.5–4.0 ppm) and sulfanyl moiety (δ ~2.5 ppm). IR can confirm hydroxyl (3200–3600 cm1^{-1}) and thioether (600–700 cm1^{-1}) groups.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical electronic properties (e.g., HOMO-LUMO gaps) .

Q. What are the solubility and stability considerations for handling [compound] in laboratory settings?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) due to the methanol and sulfanyl groups. For aqueous systems, consider co-solvents (e.g., ethanol:water mixtures) .
  • Stability : Store at 2–8°C in sealed, moisture-free containers to prevent oxidation of the sulfanyl group or methanol dehydration . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance the study of [compound]’s reactivity?

  • Methodological Answer :

  • Reaction simulation : Use COMSOL to model reaction kinetics, focusing on diffusion limitations in heterogeneous systems (e.g., solvent viscosity effects) .
  • AI-driven optimization : Train neural networks on existing reaction data (e.g., yield vs. temperature/pH) to predict optimal conditions for novel derivatives. ICReDD’s feedback loop (experimental → computational → experimental) is a validated framework .
  • Table : Example AI-predicted vs. experimental yields:
Temperature (°C)Catalyst (mol%)Predicted Yield (%)Experimental Yield (%)
7057875
80108582

Q. What experimental strategies resolve contradictions in [compound]’s reported bioactivity data?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HepG2) to rule out cell-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize disparate datasets. For example, adjust for batch effects or solvent interference (DMSO >0.1% can artifactually inhibit targets) .
  • Structural analogs : Compare bioactivity of [compound] with methyl/ethyl-substituted derivatives to isolate pharmacophore contributions .

Q. How can [compound]’s potential as a biochemical probe be systematically evaluated?

  • Methodological Answer :

  • Target identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS) to map protein interactors .
  • Selectivity screening : Test against a panel of 50+ kinases/phosphatases to quantify off-target effects (IC50_{50} ratios >10 indicate selectivity) .
  • Mechanistic studies : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding constants (konk_{on}/koffk_{off}) .

Q. What advanced separation techniques are suitable for purifying [compound] from complex reaction mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Retention time optimization is critical due to the compound’s hydrophobicity .
  • Membrane filtration : Apply nanofiltration (MWCO 500 Da) to remove low-MW byproducts .
  • Crystallization : Screen solvents (ethyl acetate/hexane) to isolate high-purity crystals for X-ray studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in computational vs. experimental spectroscopic data for [compound]?

  • Methodological Answer :

  • Error analysis : Calculate root-mean-square deviations (RMSD) between DFT-predicted and observed NMR shifts. Deviations >0.5 ppm suggest inadequate basis sets or solvent effects in simulations .
  • Solvent correction : Re-run computations with implicit solvent models (e.g., PCM for DMSO) to improve agreement .
  • Dynamic effects : Use molecular dynamics (MD) simulations to assess conformational averaging in solution-phase spectra .

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